molecular formula C22H19ClN2O7 B11454365 1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11454365
M. Wt: 458.8 g/mol
InChI Key: BNYMNMUVBFJULL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes both chlorophenyl and dihydroxy-dimethoxyphenyl groups

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core and the subsequent functionalization of the phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Its unique structure could be explored for potential therapeutic properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy-dimethoxyphenyl group may interact with active sites of enzymes, while the chlorophenyl group may enhance binding affinity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-b]pyridine derivatives with different substituents on the phenyl groups These compounds may have similar chemical properties but differ in their biological activity or industrial applications

Properties

Molecular Formula

C22H19ClN2O7

Molecular Weight

458.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H19ClN2O7/c1-31-15-7-13(21(32-2)20(28)19(15)27)12-8-16(26)24-17-14(22(29)30)9-25(18(12)17)11-5-3-4-10(23)6-11/h3-7,9,12,27-28H,8H2,1-2H3,(H,24,26)(H,29,30)

InChI Key

BNYMNMUVBFJULL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)Cl)OC)O)O

Origin of Product

United States

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